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Compound of Interest

Compound Name:
4'-Isobutyl-2,2-

dibromopropiophenone

Cat. No.: B119324 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a

proposed synthetic route for 4'-Isobutyl-2,2-dibromopropiophenone. This compound is of

interest as a potential intermediate or reference standard in pharmaceutical synthesis,

particularly in relation to non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited

availability of public domain experimental data, this guide presents predicted spectroscopic

data based on established principles of organic chemistry and spectral analysis of analogous

compounds.
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Parameter Value

IUPAC Name 2,2-Dibromo-1-(4-isobutylphenyl)propan-1-one

Synonyms 4'-Isobutyl-2,2-dibromopropiophenone

CAS Number 104483-05-8

Molecular Formula C₁₃H₁₆Br₂O

Molecular Weight 348.07 g/mol [1][2]

Canonical SMILES CC(C)Cc1ccc(cc1)C(=O)C(C)(Br)Br[1]

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4'-Isobutyl-2,2-
dibromopropiophenone. These predictions are derived from the analysis of its chemical

structure and comparison with spectroscopic data of similar compounds, such as 4'-

isobutylacetophenone.

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

7.85 Doublet 2H
Aromatic (ortho to

C=O)

7.25 Doublet 2H
Aromatic (meta to

C=O)

2.55 Doublet 2H -CH₂- (isobutyl)

2.40 Singlet 3H -CH₃ (alpha to C=O)

1.90 Multiplet 1H -CH- (isobutyl)

0.90 Doublet 6H -CH₃ (isobutyl)

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

192.5 C=O (Ketone)

146.0 Aromatic (quaternary, para to C=O)

132.0 Aromatic (quaternary, ipso to C=O)

129.5 Aromatic (CH, meta to C=O)

128.0 Aromatic (CH, ortho to C=O)

65.0 CBr₂

45.0 -CH₂- (isobutyl)

34.0 -CH₃ (alpha to C=O)

30.0 -CH- (isobutyl)

22.5 -CH₃ (isobutyl)

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

2955 Strong C-H stretch (aliphatic)

1690 Strong C=O stretch (ketone)

1605 Medium C=C stretch (aromatic)

1415 Medium C-H bend (aliphatic)

1230 Medium C-C stretch

830 Strong
C-H bend (aromatic, para-

disubstituted)

650 Medium C-Br stretch

Predicted Mass Spectrometry (MS) Data
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m/z Relative Intensity (%) Assignment

346/348/350 5/10/5
[M]⁺, [M+2]⁺, [M+4]⁺ (isotopic

pattern for Br₂)

267/269 20/20 [M - Br]⁺

188 15 [M - Br₂]⁺

161 100 [C₁₂H₁₅O]⁺

119 40 [C₉H₁₁]⁺

57 60 [C₄H₉]⁺ (isobutyl cation)

Proposed Synthesis and Experimental Protocol
The synthesis of 4'-Isobutyl-2,2-dibromopropiophenone can be achieved through the

bromination of 4'-isobutylpropiophenone. A detailed experimental protocol based on standard

laboratory procedures is provided below.

Synthesis of 4'-Isobutylpropiophenone (Precursor)
Reaction Setup: To a stirred solution of isobutylbenzene (1 equivalent) in a suitable solvent

such as dichloromethane or carbon disulfide, add anhydrous aluminum chloride (AlCl₃, 1.1

equivalents) at 0 °C.

Acylation: Add propionyl chloride (1.1 equivalents) dropwise to the reaction mixture while

maintaining the temperature at 0 °C.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours.

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

Workup: Upon completion, pour the reaction mixture into a mixture of ice and concentrated

hydrochloric acid.

Extraction: Separate the organic layer, and extract the aqueous layer with the reaction

solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and

brine, then dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude product can be purified

by vacuum distillation or column chromatography on silica gel to yield 4'-

isobutylpropiophenone.

Synthesis of 4'-Isobutyl-2,2-dibromopropiophenone
Reaction Setup: Dissolve 4'-isobutylpropiophenone (1 equivalent) in a suitable solvent like

glacial acetic acid or chloroform in a reaction vessel equipped with a dropping funnel and a

reflux condenser.

Bromination: Add bromine (2.2 equivalents) dropwise to the solution at room temperature.

The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle

reflux.

Reaction Monitoring: After the addition is complete, heat the mixture to reflux for 1-2 hours to

ensure complete reaction. Monitor the disappearance of the starting material by TLC.

Workup: Cool the reaction mixture to room temperature and pour it into a large volume of

cold water.

Extraction: Extract the product with a suitable organic solvent such as diethyl ether or

dichloromethane.

Washing: Wash the combined organic extracts sequentially with water, saturated sodium

bicarbonate solution (to remove excess acid and bromine), and brine.

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure. The crude 4'-Isobutyl-2,2-dibromopropiophenone
can be further purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) or by column chromatography.

Visualizing the Workflow
The following diagrams illustrate the proposed synthetic pathway and the general workflow for

the spectroscopic analysis of the final product.
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Synthesis of 4'-Isobutyl-2,2-dibromopropiophenone

Isobutylbenzene 4'-Isobutylpropiophenone
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Caption: Proposed two-step synthesis of 4'-Isobutyl-2,2-dibromopropiophenone.

Purified 4'-Isobutyl-2,2-dibromopropiophenone

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

Data Analysis and
Structure Confirmation

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of the synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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